molecular formula C14H12N2O3 B377421 4-methyl-3-nitro-N-phenylbenzamide CAS No. 5344-15-0

4-methyl-3-nitro-N-phenylbenzamide

Cat. No. B377421
CAS RN: 5344-15-0
M. Wt: 256.26g/mol
InChI Key: WZLPPEGBGRYQRC-UHFFFAOYSA-N
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Patent
US06268387B1

Procedure details

Oxalyl chloride (3 mL, 35 mmol) was added dropwise to a stirred solution of 3-nitro-4-methylbenzoic acid (5.0 g, 28 mmol) in a mixture of tetrahydrofuran or dichloromethane (125 mL) and dimethylformamide (1/2 mL) under N2 at ice bath temperature. The mixture was allowed to warm to room temperature. After 1 hour, the solvent was removed by rotary evaporator under reduced pressure. The residue was redissolved in fresh tetrahydrofuran (100 mL) and recooled to ice bath temperature under N2, while a solution of aniline (5.2 g, 56 mmol) in tetrahydrofuran (25 mL) was added dropwise. After 16 hours of stirring at room temperature, the mixture was concentrated to half-volume by rotary evaporator and the residue stirred in water (200 mL). After several hours, the precipitate was filtered off, rinsed three times with water, and dried to afford the product (6.8 g); m.p. 147-148° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[CH3:19])[C:13]([OH:15])=O)([O-:9])=[O:8].ClCCl.[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O1CCCC1.CN(C)C=O>[CH3:19][C:18]1[CH:17]=[CH:16][C:12]([C:13]([NH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:15])=[CH:11][C:10]=1[N+:7]([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1C
Name
Quantity
125 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 16 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporator under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in fresh tetrahydrofuran (100 mL)
CUSTOM
Type
CUSTOM
Details
recooled to ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to half-volume by rotary evaporator
STIRRING
Type
STIRRING
Details
the residue stirred in water (200 mL)
WAIT
Type
WAIT
Details
After several hours
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
rinsed three times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)NC2=CC=CC=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.